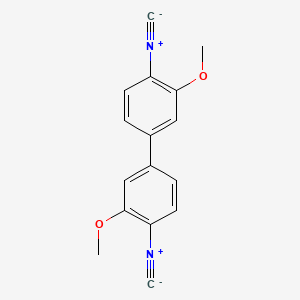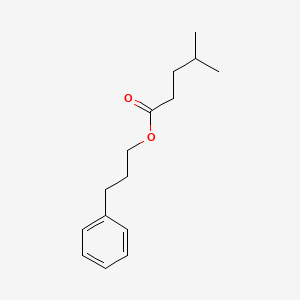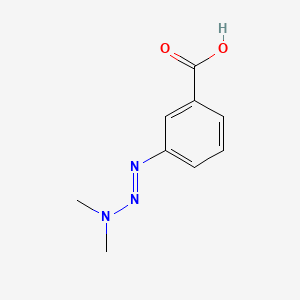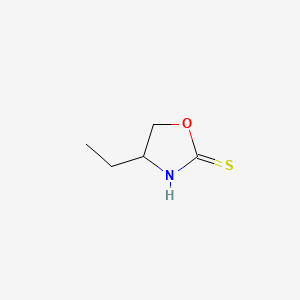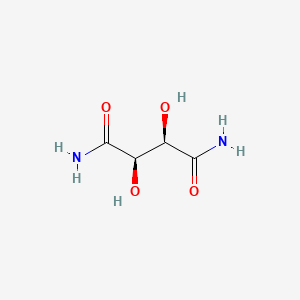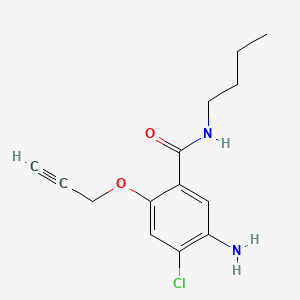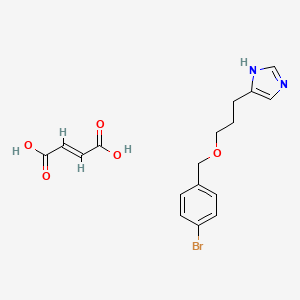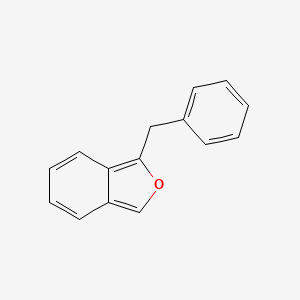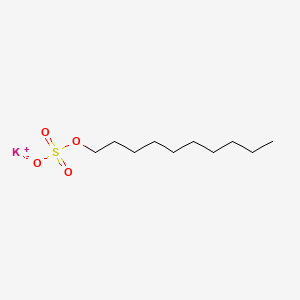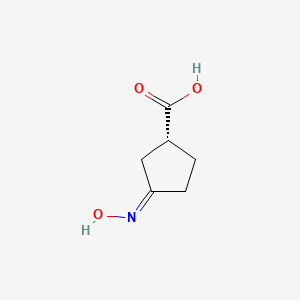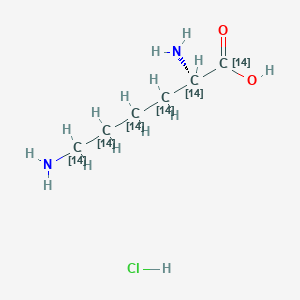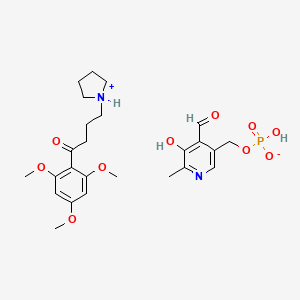
Buflomedil pyridoxalphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Buflomedil pyridoxal phosphate is a compound that combines buflomedil, a vasodilator, with pyridoxal phosphate, the active form of vitamin B6. This compound is used in various medical applications, particularly for its vasodilatory properties and its role in metabolic processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyridoxal phosphate involves several steps. Initially, phenetidine is added to a pyridoxal solution to generate a pyridoxal Schiff base. This Schiff base is then dissolved in an ionic liquid, followed by the addition of polyphosphoric acid. The reaction mixture is stirred, cooled, and the resulting solids are filtered to obtain pyridoxal 5’-phosphate Schiff base. Finally, hydrolysis purification is performed to yield pyridoxal 5’-phosphate .
Industrial Production Methods
Industrial production methods for buflomedil pyridoxal phosphate typically involve controlled-release preparations. These preparations are made by combining buflomedil pyridoxal phosphate with appropriate auxiliary materials to achieve the desired release profile .
化学反応の分析
Types of Reactions
Buflomedil pyridoxal phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. Pyridoxal phosphate, a component of the compound, is involved in over 100 different reactions in human metabolism, primarily in amino acid biosynthetic and degradation pathways .
Common Reagents and Conditions
Common reagents used in reactions involving pyridoxal phosphate include enzymes that facilitate transamination, decarboxylation, deamination, and racemization reactions. These reactions often occur under physiological conditions, with the presence of specific enzymes acting as catalysts .
Major Products Formed
The major products formed from reactions involving pyridoxal phosphate include various amino acids and their derivatives. For example, in transamination reactions, the amino group of an amino acid is transferred to an acceptor molecule, resulting in the formation of a new amino acid .
科学的研究の応用
Buflomedil pyridoxal phosphate has several scientific research applications across various fields:
作用機序
Buflomedil exerts its effects by inhibiting calcium channels, reducing calcium influx, and attenuating vascular tone. Pyridoxal phosphate, on the other hand, acts as a coenzyme in various biochemical reactions, including the metabolism of amino acids and neurotransmitters. The combination of these two components allows for a synergistic effect, enhancing the overall therapeutic efficacy of the compound .
類似化合物との比較
Buflomedil pyridoxal phosphate can be compared with other compounds that contain pyridoxal phosphate or similar vasodilatory agents:
Pyridoxine (Vitamin B6): Pyridoxine is another form of vitamin B6 that can be converted to pyridoxal phosphate.
Pyridoxamine: Similar to pyridoxal phosphate, pyridoxamine is involved in amino acid metabolism but does not possess the same vasodilatory effects.
Other Vasodilators: Compounds like nifedipine and amlodipine are also used as vasodilators but do not have the metabolic benefits provided by pyridoxal phosphate.
Buflomedil pyridoxal phosphate stands out due to its dual functionality, offering both vasodilatory and metabolic benefits, making it a unique and valuable compound in various scientific and medical applications.
特性
分子式 |
C25H35N2O10P |
|---|---|
分子量 |
554.5 g/mol |
IUPAC名 |
(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl hydrogen phosphate;4-pyrrolidin-1-ium-1-yl-1-(2,4,6-trimethoxyphenyl)butan-1-one |
InChI |
InChI=1S/C17H25NO4.C8H10NO6P/c1-20-13-11-15(21-2)17(16(12-13)22-3)14(19)7-6-10-18-8-4-5-9-18;1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14/h11-12H,4-10H2,1-3H3;2-3,11H,4H2,1H3,(H2,12,13,14) |
InChIキー |
PFDMMTLRXJOJAK-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)[O-].COC1=CC(=C(C(=C1)OC)C(=O)CCC[NH+]2CCCC2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide, N-[2-[4-(acetyloxy)-3-methoxyphenyl]ethyl]-](/img/structure/B13815888.png)
